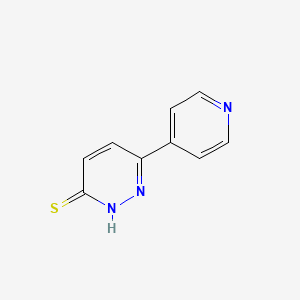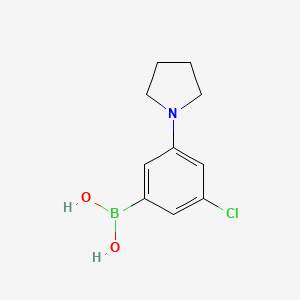
3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid
描述
3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid: is an organic compound with the molecular formula C10H13BClNO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a chlorine atom and a pyrrolidinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidinyl Substituent: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine and a suitable precursor, such as a halogenated phenylboronic acid derivative.
Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid derivative, which can be accomplished using boron-containing reagents like boronic acid or boronate esters under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorine substituent or the boronic acid group, resulting in dechlorination or conversion to boronate esters.
Substitution: The phenyl ring can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxide derivatives of the pyrrolidinyl group.
Reduction: Dechlorinated phenylboronic acid or boronate esters.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology and Medicine: In biological research, this compound is explored for its potential as a ligand in the development of enzyme inhibitors or receptor modulators. Its boronic acid moiety allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its unique reactivity and structural properties make it valuable in the design of functional materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate receptor activity. The chlorine and pyrrolidinyl substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
3-Chloro-5-(morpholin-4-YL)phenylboronic acid: Similar structure but with a morpholine ring instead of pyrrolidine.
3-Chloro-5-(piperidin-1-YL)phenylboronic acid: Contains a piperidine ring instead of pyrrolidine.
3-Chloro-5-(azetidin-1-YL)phenylboronic acid: Features an azetidine ring instead of pyrrolidine.
Uniqueness: 3-Chloro-5-(pyrrolidin-1-YL)phenylboronic acid is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This influences its reactivity and interaction with molecular targets, making it distinct from other similar compounds with different nitrogen-containing rings.
属性
IUPAC Name |
(3-chloro-5-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHVJDDMIGSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


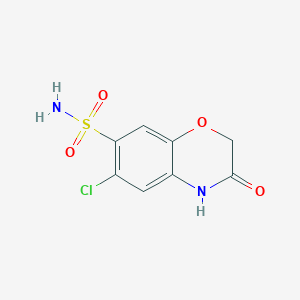
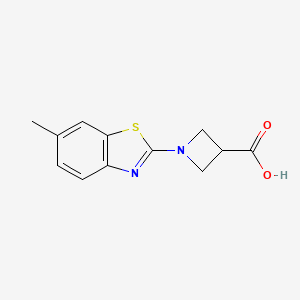

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)
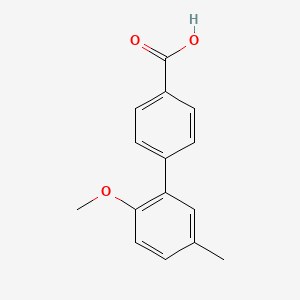
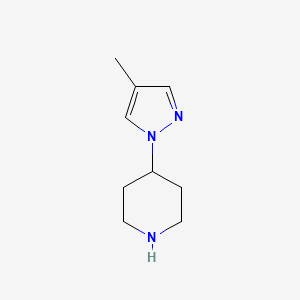
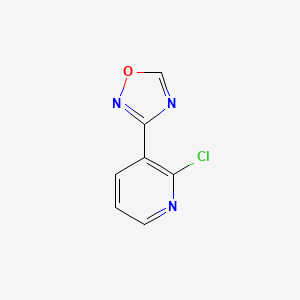

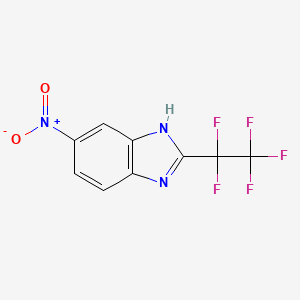

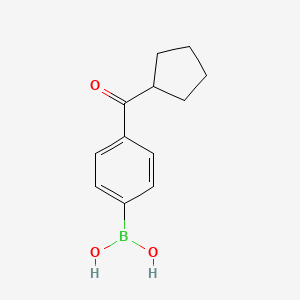
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

